(1-Methyl-1H-imidazol-4-yl)methanesulfonyl chloride
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Overview
Description
(1-Methyl-1H-imidazol-4-yl)methanesulfonyl chloride is an organic compound with the molecular formula C5H7ClN2O2S. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-imidazol-4-yl)methanesulfonyl chloride typically involves the chlorination of (1-Methyl-1H-imidazol-4-yl)methanol. The process begins with the reduction of 1-Methyl-1H-imidazol-4-carboxylic acid to obtain (1-Methyl-1H-imidazol-4-yl)methanol. This intermediate is then treated with thionyl chloride (SOCl2) under reflux conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-imidazol-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions. For example, reaction with an amine can yield a sulfonamide derivative, while reaction with an alcohol can produce a sulfonate ester.
Scientific Research Applications
(1-Methyl-1H-imidazol-4-yl)methanesulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-imidazol-4-yl)methanesulfonyl chloride involves the formation of a reactive intermediate upon reaction with nucleophiles. This intermediate can then undergo further transformations, leading to the final product. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-imidazol-4-yl)methanol: A precursor in the synthesis of (1-Methyl-1H-imidazol-4-yl)methanesulfonyl chloride.
1-Methyl-1H-imidazole: A simpler imidazole derivative used in various chemical reactions.
Methanesulfonyl chloride: A related compound used as a sulfonylating agent in organic synthesis.
Uniqueness
This compound is unique due to the presence of both the imidazole ring and the methanesulfonyl chloride group
Properties
Molecular Formula |
C5H7ClN2O2S |
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Molecular Weight |
194.64 g/mol |
IUPAC Name |
(1-methylimidazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O2S/c1-8-2-5(7-4-8)3-11(6,9)10/h2,4H,3H2,1H3 |
InChI Key |
HEQYXQQNYAZHNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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